molecular formula C10H16O B6264025 spiro[4.5]decan-2-one CAS No. 3643-16-1

spiro[4.5]decan-2-one

Cat. No. B6264025
CAS RN: 3643-16-1
M. Wt: 152.2
InChI Key:
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Description

Spiro[4.5]decan-2-one is a lactam with the molecular formula C10H16O and a molecular weight of 152.2334 . It is used in pharmaceutical formulations .


Synthesis Analysis

The synthesis of spiro[4.5]decan-2-one has been studied in various contexts. For instance, a Rh(I)-catalyzed dimerization of ene-vinylidenecyclopropanes has been reported for the construction of spiro[4.5]decanes . This approach utilizes modular vinyl methylene cyclic carbonates and p-quinone methides as reaction partners . The reaction could be performed at room temperature and generates CO2 as the sole byproduct .


Molecular Structure Analysis

The molecular structure of spiro[4.5]decan-2-one consists of two cycloalkane rings of different sizes sharing one common atom . The IUPAC Standard InChI is InChI=1S/C10H16O/c11-9-4-7-10(8-9)5-2-1-3-6-10/h1-8H2 .


Physical And Chemical Properties Analysis

Spiro[4.5]decan-2-one has a molecular weight of 152.2334 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results .

Scientific Research Applications

Organic Synthesis and Medicinal Chemistry

Spiro[4.5]decan-2-one: serves as a versatile building block in organic synthesis. Its unique spirocyclic structure is beneficial in the synthesis of complex natural products and pharmaceuticals. For instance, it can be used to create novel sesquiterpenes, which are a class of terpenes that include many natural products with diverse biological activities .

Biological Studies

Spiro[4.5]decan-2-one: derivatives have been studied for their biological activities. They can serve as inhibitors for enzymes like prolyl hydroxylase domain (PHD) enzymes, which play a role in the response to hypoxia in cells. Inhibitors based on this compound are being explored for the treatment of anemia and other ischemia-related diseases .

Spectroscopy and Mechanistic Insight

The compound’s unique structure makes it an interesting subject for spectroscopic studies, which can provide insights into the behavior of spirocyclic compounds. These studies contribute to the advancement of spectroscopic techniques and mechanistic understanding in chemistry .

Photoreactive Studies

Spiro[4.5]decan-2-one: can undergo photorearrangements, making it useful in photochemical studies. These reactions can lead to the synthesis of new compounds with potential applications in various fields of chemistry .

properties

{ "Design of the Synthesis Pathway": "The synthesis of spiro[4.5]decan-2-one can be achieved through a multistep process involving the cyclization of a suitable precursor. One possible approach involves the use of a diketone and a diamine as starting materials, which can be cyclized to form the spirocyclic ring system. The diketone can be synthesized from a suitable ketone and an aldehyde, while the diamine can be prepared from a suitable amine and a dihalide. The cyclization can be achieved through the use of a suitable acid catalyst.", "Starting Materials": [ "Ketone", "Aldehyde", "Amine", "Dihalide", "Acid Catalyst" ], "Reaction": [ "Synthesize the diketone by reacting the ketone and aldehyde in the presence of a suitable catalyst", "Synthesize the diamine by reacting the amine and dihalide in the presence of a suitable base", "React the diketone and diamine in the presence of an acid catalyst to form the spirocyclic ring system", "Purify the product through suitable methods such as column chromatography or recrystallization" ] }

CAS RN

3643-16-1

Product Name

spiro[4.5]decan-2-one

Molecular Formula

C10H16O

Molecular Weight

152.2

Purity

95

Origin of Product

United States

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